molecular formula C3H4Si B14315043 1-Methylidene-1H-silirene CAS No. 109585-01-5

1-Methylidene-1H-silirene

Cat. No.: B14315043
CAS No.: 109585-01-5
M. Wt: 68.15 g/mol
InChI Key: LDVDCDYLXHCCKD-UHFFFAOYSA-N
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Description

1-Methylidene-1H-silirene is a unique organosilicon compound characterized by a three-membered ring structure containing silicon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylidene-1H-silirene can be synthesized through several methods. One common approach involves the reaction of a silacyclopropane derivative with a strong base, such as sodium hydride, under an inert atmosphere. The reaction typically occurs at low temperatures to prevent decomposition of the highly strained ring structure.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Methylidene-1H-silirene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanones.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride, resulting in the formation of silanes.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, producing a range of substituted silirenes.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, ozone; typically conducted at low temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere.

    Substitution: Halogenated derivatives; reactions often require the presence of a catalyst.

Major Products:

    Oxidation: Silanones

    Reduction: Silanes

    Substitution: Substituted silirenes

Scientific Research Applications

1-Methylidene-1H-silirene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.

    Materials Science: Investigated for its potential use in the development of new materials with unique properties.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of 1-Methylidene-1H-silirene involves its highly strained ring structure, which makes it highly reactive. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and the generation of reactive intermediates. These interactions are often facilitated by the presence of silicon, which can stabilize certain transition states and intermediates.

Comparison with Similar Compounds

    Silacyclopropane: Another three-membered ring compound containing silicon, but without the methylidene group.

    Silacyclobutane: A four-membered ring compound with silicon, exhibiting less ring strain compared to 1-Methylidene-1H-silirene.

    Cyclopropane: A three-membered ring compound containing only carbon atoms, used as a comparison to highlight the unique properties imparted by the presence of silicon in this compound.

Uniqueness: this compound is unique due to its combination of a highly strained ring structure and the presence of silicon. This combination imparts distinct reactivity and stability characteristics, making it a valuable compound for various chemical applications.

Properties

CAS No.

109585-01-5

Molecular Formula

C3H4Si

Molecular Weight

68.15 g/mol

IUPAC Name

1-methylidenesilirene

InChI

InChI=1S/C3H4Si/c1-4-2-3-4/h2-3H,1H2

InChI Key

LDVDCDYLXHCCKD-UHFFFAOYSA-N

Canonical SMILES

C=[Si]1C=C1

Origin of Product

United States

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